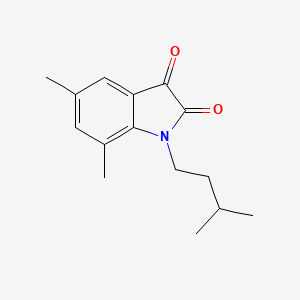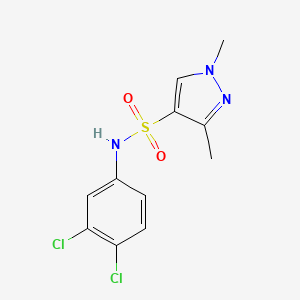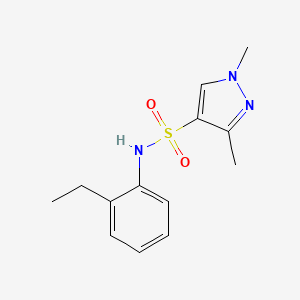
6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridazinone with a tert-butylphenyl group. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms. The tert-butylphenyl group is a common substituent in organic chemistry, known for its bulky nature and ability to resist oxidation .
Molecular Structure Analysis
Again, without specific information on this compound, I can only speculate. Pyridazinones have a planar ring structure due to the sp2 hybridization of the ring atoms. The tert-butylphenyl group would likely add significant steric bulk to the molecule .Chemical Reactions Analysis
Pyridazinones can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The tert-butylphenyl group is generally quite stable and resistant to reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Pyridazinones are typically solid at room temperature, and the presence of a tert-butylphenyl group could increase the compound’s hydrophobicity .Scientific Research Applications
Porphyrin Metal-Organic Framework Sensors
Porphyrins and their derivatives exhibit remarkable photophysical properties, but their use in sensing applications is limited due to self-quenching and physiological instability. To overcome this, researchers have developed porphyrin metal-organic frameworks (MOFs). These MOFs combine the high surface area and porosity of MOFs with the fluorescent nature of porphyrins. Key points include:
- Applications : These MOFs can detect various targets, including metal ions, anions, explosives, biomolecules, pH levels, and toxins .
Organic Synthesis Intermediates
The compound is an essential raw material and intermediate in organic synthesis. Researchers use it to create more complex molecules, especially in pharmaceuticals, agrochemicals, and dyestuff production .
Mechanism of Action
Safety and Hazards
Future Directions
The study of pyridazinone derivatives is an active area of research, particularly in the development of new pharmaceuticals. The introduction of different substituents, such as the tert-butylphenyl group, can significantly alter the properties of the compound, potentially leading to new applications .
properties
IUPAC Name |
3-(4-tert-butylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBHJXJLFNCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)
![N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522857.png)
![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)
![N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522865.png)

![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)



![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)
![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)
